1,1,1,2,3,3-hexafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,1,1,2,3,3-hexafluoropropan-2-yloxy)propan-2-yl]oxypropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,3,3-Hexafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,1,1,2,3,3-hexafluoropropan-2-yloxy)propan-2-yl]oxypropan-2-ol is a highly fluorinated alcohol compound. This compound is characterized by its multiple fluorine atoms, which impart unique chemical and physical properties, such as high thermal stability and resistance to oxidation. It is used in various scientific and industrial applications due to these properties.
Preparation Methods
The synthesis of 1,1,1,2,3,3-hexafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,1,1,2,3,3-hexafluoropropan-2-yloxy)propan-2-yl]oxypropan-2-ol typically involves the reaction of hexafluoropropanol with hexafluoropropylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into less fluorinated alcohols or hydrocarbons.
Substitution: Fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under specific conditions. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,1,2,3,3-Hexafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,1,1,2,3,3-hexafluoropropan-2-yloxy)propan-2-yl]oxypropan-2-ol is utilized in various scientific research fields:
Chemistry: It serves as a solvent and reagent in organic synthesis, particularly in reactions requiring high thermal stability and resistance to oxidation.
Biology: Its unique properties make it useful in the study of protein folding and stability.
Industry: It is used in the production of high-performance materials, such as fluorinated polymers and coatings, due to its chemical resistance and thermal stability.
Mechanism of Action
The mechanism by which 1,1,1,2,3,3-hexafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,1,1,2,3,3-hexafluoropropan-2-yloxy)propan-2-yl]oxypropan-2-ol exerts its effects is primarily through its interaction with other molecules via hydrogen bonding and van der Waals forces. The multiple fluorine atoms enhance these interactions, leading to increased stability and specificity in binding to molecular targets. This compound can influence various molecular pathways, depending on its application, such as stabilizing protein structures or enhancing the solubility of pharmaceutical compounds.
Comparison with Similar Compounds
Similar compounds include other highly fluorinated alcohols, such as:
1,1,1,3,3,3-Hexafluoro-2-propanol: Known for its use as a solvent in peptide synthesis and its high ionizing power.
1,1,1,3,3,3-Hexafluoroisopropanol: Used in similar applications due to its chemical stability and resistance to oxidation.
Hexafluoropropylene oxide: A precursor in the synthesis of various fluorinated compounds.
Compared to these compounds, 1,1,1,2,3,3-hexafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,1,1,2,3,3-hexafluoropropan-2-yloxy)propan-2-yl]oxypropan-2-ol offers enhanced stability and unique reactivity due to its specific molecular structure, making it suitable for specialized applications in research and industry.
Properties
Molecular Formula |
C9H2F18O3 |
---|---|
Molecular Weight |
500.08 g/mol |
IUPAC Name |
1,1,1,2,3,3-hexafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,1,1,2,3,3-hexafluoropropan-2-yloxy)propan-2-yl]oxypropan-2-ol |
InChI |
InChI=1S/C9H2F18O3/c10-1(11)2(12,5(15,16)17)29-9(26,27)4(14,7(21,22)23)30-8(24,25)3(13,28)6(18,19)20/h1,28H |
InChI Key |
VLCSGHJPLKOKAM-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(O)F)(F)F)F)(F)F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.